(R)-1-benzylpyrrolidin-3-amine dihydrochloride
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Description
(R)-1-benzylpyrrolidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2 and its molecular weight is 249.18. The purity is usually 95%.
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Scientific Research Applications
Discovery of PARP Inhibitors
- A series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, including compounds with a methyl-substituted quaternary center, exhibited significant potency against PARP enzymes. These compounds have implications in cancer treatment through their enzyme inhibition capabilities (Penning et al., 2009).
Nucleophilic Reactivities of Tertiary Alkylamines
- Studies on the kinetics of reactions involving tertiary amines with benzhydrylium ions provided insights into nucleophilic reactivities, contributing to our understanding of reaction mechanisms in organic synthesis (Ammer et al., 2010).
Chiral Auxiliaries in Chemical Synthesis
- The use of optically pure amines as chiral auxiliaries in developing new chiral derivatizing reagents demonstrated applications in chromatography and enantioseparation, highlighting the role of chirality in analytical chemistry (Bhushan & Lal, 2013).
Stereoselectivity and Reactivity in Organic Reactions
- An experimental and computational study on the stereoselectivity and reactivity of tertiary amines in Lewis acid-promoted reactions provided insights into enantio-enriched product formation, underlining the importance of stereochemistry in organic synthesis (Kessar et al., 2007).
Catalyst Development for C-H Amination Reactions
- Research on expanding the substrate scope for C-H amination reactions through catalyst design has shown the potential for efficient synthesis of complex molecules, contributing to the advancement of synthetic organic chemistry and potential pharmaceutical applications (Espino et al., 2004).
Properties
IUPAC Name |
(3R)-1-benzylpyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;;/h1-5,11H,6-9,12H2;2*1H/t11-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBRIIZFMWSCHJ-NVJADKKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.